molecular formula C16H24ClNO6 B5065611 N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate

Cat. No. B5065611
M. Wt: 361.8 g/mol
InChI Key: ALIQOTUBJFDXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and survival of cancer cells. By inhibiting BTK, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is metabolized primarily by the liver and excreted in the urine. In preclinical studies, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to be well-tolerated and to have minimal toxicity.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is that N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate may not be effective against all types of cancer, and further research is needed to determine its optimal use in combination with other treatments.

Future Directions

For research on N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate include evaluating its efficacy in clinical trials, exploring its potential use in combination with other cancer treatments, and investigating its mechanism of action in more detail. Other potential future directions include developing more potent and selective BTK inhibitors and identifying biomarkers that can predict response to N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate treatment.
In conclusion, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is a promising small molecule inhibitor that has shown efficacy against various types of cancer in preclinical studies. Its specificity for BTK makes it a potentially valuable addition to the arsenal of cancer treatments, and further research is needed to determine its optimal use in clinical practice.

Synthesis Methods

The synthesis of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate involves a multi-step process that begins with the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 1-bromo-butane to form N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine. Finally, the amine is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to be effective against various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15;3-1(4)2(5)6/h4-7,16H,2-3,8-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQOTUBJFDXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.